molecular formula C15H16O3 B6371867 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% CAS No. 1261967-90-1

5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95%

Cat. No. B6371867
CAS RN: 1261967-90-1
M. Wt: 244.28 g/mol
InChI Key: XFFNYNMNTREXBS-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% (5-DPMP) is a phenolic compound with a wide range of applications in scientific research. Structurally, 5-DPMP is composed of a 2,4-dimethoxyphenyl ring and a 3-methylphenol group. It is a white crystalline solid with a melting point of 140-141°C and a boiling point of 306-308°C. 5-DPMP is used as an intermediate in the synthesis of other compounds and is also used in the study of its biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including aryl ethers and amines. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. In addition, 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has been used as a model compound in the study of its biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to act by scavenging reactive oxygen species, which are molecules that can cause oxidative damage to cells. Additionally, it is believed to inhibit the expression of pro-inflammatory cytokines, which are molecules that can trigger inflammation.
Biochemical and Physiological Effects
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the expression of pro-inflammatory cytokines and to reduce the production of nitric oxide, which is a molecule involved in inflammation. Additionally, it has been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the metabolism of lipids.

Advantages and Limitations for Lab Experiments

The use of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to the use of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% in laboratory experiments. It is a relatively unstable compound and can be easily degraded by heat, light, and air. Additionally, it can be toxic if ingested or inhaled, and can cause skin and eye irritation.

Future Directions

In the future, 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% may be studied further in order to better understand its biochemical and physiological effects. Additionally, it may be used in the synthesis of other compounds, such as aryl ethers and amines. Furthermore, it may be studied for its potential use as a therapeutic agent for the treatment of certain diseases, such as inflammation and oxidative stress. Finally, it may be studied for its potential use as a food additive or preservative.

Synthesis Methods

5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol and 3-methylphenol in the presence of sulfuric acid and a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the intermediate 5-(2,4-dimethoxyphenyl)-3-methylphenol. The second step involves the reaction of the intermediate with sodium hydroxide or potassium hydroxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95%.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-6-11(8-12(16)7-10)14-5-4-13(17-2)9-15(14)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFNYNMNTREXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683907
Record name 2',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-90-1
Record name 2',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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